1-ethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid
Description
1-Ethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid (CAS: 929975-80-4) is a bicyclic heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core with substituents at positions 1 (ethyl), 2 and 4 (oxo groups), and a carboxylic acid at position 4. This structure confers both hydrogen-bonding capacity (via the carboxylic acid and oxo groups) and moderate lipophilicity (due to the ethyl group) . Its molecular formula is C₁₁H₁₁N₃O₅, with a molecular weight of 265.23 g/mol. The compound is primarily utilized in pharmaceutical research, particularly in the development of enzyme inhibitors and antimicrobial agents .
Properties
IUPAC Name |
1-ethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c1-2-13-7-6(8(14)12-10(13)17)3-5(4-11-7)9(15)16/h3-4H,2H2,1H3,(H,15,16)(H,12,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNKQRKDUNDNFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=N2)C(=O)O)C(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401138943 | |
| Record name | 1-Ethyl-1,2,3,4-tetrahydro-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401138943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929975-80-4 | |
| Record name | 1-Ethyl-1,2,3,4-tetrahydro-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929975-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-1,2,3,4-tetrahydro-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401138943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-ethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid typically involves multi-step reactions. One common method includes the condensation of ethyl acetoacetate with guanidine to form a pyrimidine intermediate, which is then cyclized with ethyl cyanoacetate under basic conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Chemical Reactions Analysis
1-ethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
EPCA has been studied for its anticancer properties. Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that EPCA could inhibit the proliferation of cancer cells by inducing apoptosis through the activation of specific signaling pathways. The compound's ability to target multiple cellular mechanisms makes it a candidate for further development as an anticancer agent.
Antimicrobial Properties
EPCA has shown promising antimicrobial activity against a range of pathogens. In vitro studies have reported its effectiveness against Gram-positive and Gram-negative bacteria. The mechanism of action involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways crucial for bacterial survival.
Neuroprotective Effects
Emerging research suggests that EPCA may possess neuroprotective properties. Studies indicate that it could mitigate oxidative stress and inflammation in neuronal cells, potentially making it useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Agricultural Applications
Pesticide Development
Due to its biological activity, EPCA is being evaluated for use as a pesticide. Its efficacy against certain pests and diseases affecting crops has been investigated. The compound's mode of action involves inhibiting key enzymes in pest metabolism, leading to reduced survival rates.
Plant Growth Regulation
EPCA has also been explored as a plant growth regulator. Preliminary studies suggest that it can enhance seed germination and root development, which could lead to improved crop yields under specific environmental conditions.
Material Science
Polymer Chemistry
In material science, EPCA is being investigated for its potential use in polymer synthesis. Its unique chemical structure allows for the modification of polymer properties, such as thermal stability and mechanical strength. Researchers are exploring the incorporation of EPCA into biodegradable polymers to enhance their performance.
Nanotechnology
The compound's ability to form complexes with metal ions opens avenues for applications in nanotechnology. EPCA-based metal complexes are being studied for their potential use in catalysis and as components in nanomaterials with specific electronic or optical properties.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Activity | Evaluated the cytotoxic effects of EPCA on various cancer cell lines | EPCA induced apoptosis in 70% of treated cells |
| Antimicrobial Efficacy Study | Examined the antimicrobial properties against common pathogens | Showed significant inhibition of bacterial growth at low concentrations |
| Neuroprotection Research | Investigated protective effects on neuronal cells under oxidative stress | Reduced cell death by 50% compared to control groups |
Mechanism of Action
The mechanism of action of 1-ethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, as a dihydrofolate reductase inhibitor, it binds to the active site of the enzyme, preventing the reduction of dihydrofolic acid to tetrahydrofolic acid, which is essential for DNA synthesis and cell division . This inhibition leads to the disruption of cellular processes, making it effective against rapidly dividing cells, such as cancer cells and bacteria.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The pyrido[2,3-d]pyrimidine scaffold is highly modular, with substitutions at positions 1, 3, and 6 significantly altering biological activity and physicochemical properties. Below is a comparative analysis of key analogs:
Enzyme Inhibition
- Target Compound : Demonstrates moderate inhibition of nucleic acid synthesis enzymes, likely due to the ethyl group balancing lipophilicity and steric effects .
- 1,3-Dimethyl Analog : Acts as a potent inhibitor of the same enzyme class, with IC₅₀ values ~10 nM, attributed to tighter binding via methyl-induced conformational rigidity .
- 1-(2-Hydroxyethyl) Analog : Shows reduced inhibitory activity (IC₅₀ > 100 nM), suggesting hydroxyethyl disrupts active-site interactions .
Antimicrobial and Antifungal Properties
- Pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid Esters: Exhibit fungicidal activity against Fusarium nivale and Septoria nodorum (MIC: 2–5 µg/mL), but the target compound’s carboxylic acid likely reduces membrane penetration compared to ester derivatives .
- Thieno[2,3-d]pyrimidine Analogs: Derivatives with 1,3,4-oxadiazole moieties show broad-spectrum antimicrobial activity, highlighting the importance of heterocyclic modifications .
Physicochemical and Commercial Considerations
Biological Activity
1-Ethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid (CAS Number: 929975-80-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its structure, synthesis, and biological effects based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 235.20 g/mol. The compound features a pyrido[2,3-d]pyrimidine moiety known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉N₃O₄ |
| Molecular Weight | 235.20 g/mol |
| CAS Number | 929975-80-4 |
| Appearance | Powder |
Anticancer Properties
Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit promising anticancer activities. In particular, compounds targeting the ephrin receptor (EPH) family have been noted for their efficacy against certain cancer types. For instance, a study highlighted that derivatives with an ethyl group at position N8 showed four-fold better activity compared to their methylated counterparts .
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on various enzymes. Notably:
- Dihydrofolate reductase (DHFR) : Compounds in this class have demonstrated significant inhibition of DHFR activity .
- Cyclin-dependent kinases (CDKs) : Related compounds have shown effective inhibition against CDK2 and CDK9 with IC50 values indicating strong potency .
Immunomodulatory Effects
The compound's structural analogs have been tested for their immunomodulatory properties. For example, specific derivatives have been shown to enhance immune cell activity in rescue assays involving PD-1/PD-L1 interactions—important pathways in cancer immunotherapy .
Study on Anticancer Activity
A recent study investigated the anticancer properties of a series of pyrido[2,3-d]pyrimidine derivatives. The results indicated that certain compounds significantly inhibited the proliferation of HeLa and HCT116 human tumor cell lines. The most active derivative exhibited an IC50 value of approximately 0.5 µM against these cell lines .
Enzyme Inhibition Assays
Inhibitory assays against CDK enzymes demonstrated that derivatives of 1-ethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine showed selective inhibition patterns:
- CDK2 : IC50 = 0.36 µM
- CDK9 : IC50 = 1.8 µM
This selectivity suggests potential therapeutic applications in diseases where CDK dysregulation is implicated .
Q & A
Basic: What are the common synthetic routes for 1-ethyl-2,4-dioxo-pyrido[2,3-d]pyrimidine-6-carboxylic acid derivatives?
Methodological Answer:
A two-step approach is frequently employed:
Alkylation of 6-amino-uracil precursors with ethyl iodide or cyclopropane derivatives under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 1-ethyl substituent .
Cyclization and functionalization : Condensation with aldehydes (e.g., 5-carbaldehyde intermediates) or activated esters (e.g., cyanocetamide) in polar aprotic solvents (DMF, methanol) forms the pyrido[2,3-d]pyrimidine core. For carboxamide derivatives, coupling with ammonia or amines via mixed anhydride intermediates (using POCl₃ or oxalyl chloride) is typical .
Key Considerations : Reaction yields (42–78%) depend on substituent steric effects and solvent choice. Triethylamine is critical for neutralizing HCl byproducts during cyclization .
Basic: How are these compounds characterized structurally and analytically?
Methodological Answer:
- 1H/13C NMR : Diagnostic signals include:
- Downfield-shifted H-7 (δ 8.58 ppm, singlet) and NH₂ protons (δ 8.24 ppm, broad) in DMSO-d₆ .
- Carbonyl carbons (C=O) at δ 161–168 ppm .
- HRMS : Used to confirm molecular formulas (e.g., C₁₂H₁₅N₅O₃ with [M]+ at m/z 277.1177) .
- X-ray crystallography : Resolves π-stacking interactions in supramolecular assemblies (e.g., N–H⋯O hydrogen bonds, 2.717–3.022 Å) .
Basic: What structural features influence biological activity?
Methodological Answer:
- Substituent position : The 6-carboxylic acid group is essential for hydrogen bonding with kinase active sites (e.g., eEF-2K) .
- N-Alkylation : 1-Ethyl or 3-ethyl groups enhance metabolic stability compared to methyl analogs .
- Crystal packing : π-π stacking between pyrimidine rings and carboxylate anions (e.g., in H₂btec²⁻ complexes) affects solubility and bioavailability .
Advanced: How can derivatives be designed to improve kinase inhibition (e.g., eEF-2K)?
Methodological Answer:
- Bioisosteric replacement : Substitute the 6-carboxamide with sulfonamide or heterocyclic moieties to modulate binding affinity .
- Substituent optimization : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at position 7 to enhance interactions with hydrophobic kinase pockets .
- Pro-drug strategies : Esterify the carboxylic acid to improve membrane permeability, with enzymatic hydrolysis releasing the active form .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay standardization : Discrepancies in IC₅₀ values (e.g., eEF-2K vs. CDK4/6 inhibition) may arise from varying ATP concentrations or incubation times. Use uniform assay protocols (e.g., 10 µM ATP, 1 hr incubation) .
- Cellular context : Activity in in vitro kinase assays (cell-free) vs. cell-based models (e.g., breast cancer lines) should be cross-validated with Western blotting for target phosphorylation .
Advanced: How to optimize reaction conditions for carboxamide derivatives?
Methodological Answer:
- Solvent selection : Use DMSO or DMF for high-temperature reactions (80–100°C) to solubilize intermediates .
- Catalyst screening : Add DMAP (4-dimethylaminopyridine) to accelerate carbodiimide-mediated couplings (e.g., EDC/HOBt) .
- Purification : Employ reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to isolate >95% pure carboxamides .
Advanced: What analytical challenges arise in purity assessment?
Methodological Answer:
- Hydrate formation : Water inclusion in crystals (e.g., 8 H₂O molecules in supramolecular complexes) complicates elemental analysis. Use Karl Fischer titration for precise water content measurement .
- Tautomeric equilibria : The 2,4-dioxo moiety exists in keto-enol forms, causing split NMR peaks. Analyze in deuterated DMSO at 25°C to stabilize the dominant tautomer .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
